4-Pyridinecarboxamide, 1-(8-(2,4-dichlorophenyl)-2-methyl-4-quinolinyl)-1,2,3,6-tetrahydro-, monobenzenesulfonate
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Overview
Description
CRA-0450 is a chemical compound known for its potential therapeutic applications, particularly as a corticotropin-releasing factor receptor antagonist. This compound has been studied for its effects on stress-related disorders and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRA-0450 involves several key steps:
Addition of Cyanide to Piperidone: This step produces cyanohydrin.
Dehydration: Using phosphorus oxychloride and pyridine, the cyanohydrin is dehydrated to form an unsaturated nitrile.
Partial Hydrolysis: The unsaturated nitrile undergoes partial hydrolysis with hydrochloric acid in formic acid to yield the target amide compound.
Industrial Production Methods
While specific industrial production methods for CRA-0450 are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic use.
Chemical Reactions Analysis
Types of Reactions
CRA-0450 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CRA-0450 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for stress-related disorders and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
CRA-0450 exerts its effects by acting as a corticotropin-releasing factor receptor antagonist. This means it binds to and inhibits the activity of corticotropin-releasing factor receptors, which are involved in the body’s response to stress. By blocking these receptors, CRA-0450 can modulate stress-related pathways and potentially alleviate symptoms of stress-related disorders .
Comparison with Similar Compounds
Similar Compounds
R278995: Another corticotropin-releasing factor receptor antagonist with similar therapeutic potential.
CRA0316: A related compound with similar chemical structure and biological activity.
Uniqueness of CRA-0450
CRA-0450 is unique due to its specific binding affinity and selectivity for corticotropin-releasing factor receptors. This makes it a valuable compound for studying stress-related pathways and developing new therapeutic agents .
Properties
CAS No. |
694491-71-9 |
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Molecular Formula |
C28H25Cl2N3O4S |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O.C6H6O3S/c1-13-11-20(27-9-7-14(8-10-27)22(25)28)18-4-2-3-17(21(18)26-13)16-6-5-15(23)12-19(16)24;7-10(8,9)6-4-2-1-3-5-6/h2-7,11-12H,8-10H2,1H3,(H2,25,28);1-5H,(H,7,8,9) |
InChI Key |
KXNWPJLDKSLKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C3=C(C=C(C=C3)Cl)Cl)N4CCC(=CC4)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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